molecular formula C11H17N3O3S B3134823 Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate CAS No. 400084-01-7

Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate

Cat. No.: B3134823
CAS No.: 400084-01-7
M. Wt: 271.34 g/mol
InChI Key: BOKNRNDWTDGHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and methoxy groups, and an ethyl ester functional group

Preparation Methods

The synthesis of Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate typically involves multi-step organic synthesis techniques. One common method includes the reaction of 2-(dimethylamino)-5-methoxy-4-pyrimidinethiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common reagents and conditions used in these reactions include organic solvents, bases, and specific oxidizing or reducing agents. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate can be compared with similar compounds such as:

    Ethyl 2-{[2-(dimethylamino)-4-pyrimidinyl]sulfanyl}acetate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its physical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 2-[2-(dimethylamino)-5-methoxypyrimidin-4-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-5-17-9(15)7-18-10-8(16-4)6-12-11(13-10)14(2)3/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKNRNDWTDGHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=NC=C1OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-{[2-(dimethylamino)-5-methoxy-4-pyrimidinyl]sulfanyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.